3,5-Heptanedione, 4-ethyl-2,6-dimethyl-

Coordination Chemistry MOCVD Precursors β-Diketonate Ligands

3,5-Heptanedione, 4-ethyl-2,6-dimethyl- (CAS 642475-12-5) is a β-diketone, a class of organic compounds featuring two ketone groups separated by a single carbon atom. With the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol, this compound is characterized by its branched alkyl chain, which includes an ethyl substituent at the 4-position and methyl groups at the 2- and 6-positions.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 642475-12-5
Cat. No. B12595725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Heptanedione, 4-ethyl-2,6-dimethyl-
CAS642475-12-5
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)C(C)C)C(=O)C(C)C
InChIInChI=1S/C11H20O2/c1-6-9(10(12)7(2)3)11(13)8(4)5/h7-9H,6H2,1-5H3
InChIKeyFLEZEDWIURHFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Ethyl-2,6-dimethyl-3,5-heptanedione (CAS 642475-12-5): A Sterically Hindered β-Diketone


3,5-Heptanedione, 4-ethyl-2,6-dimethyl- (CAS 642475-12-5) is a β-diketone, a class of organic compounds featuring two ketone groups separated by a single carbon atom . With the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol, this compound is characterized by its branched alkyl chain, which includes an ethyl substituent at the 4-position and methyl groups at the 2- and 6-positions . β-Diketones like this one are valued for their ability to chelate metal ions, making them relevant as ligands in coordination chemistry and as precursors for materials science applications such as Metal-Organic Chemical Vapor Deposition (MOCVD) .

1 Sterically hindered β-diketone for MOCVD precursor research
2 Chelating ligand with tunable steric environment for selective metal coordination studies
3 Physicochemical tautomerism probe with controlled alkyl substitution

The Risk of Substituting 4-Ethyl-2,6-dimethyl-3,5-heptanedione with a Simpler β-Diketone


While β-diketones share a core functionality, their chemical behavior is highly sensitive to the nature of their substituents. The introduction of an ethyl group at the 4-position between the two ketone moieties is not a minor modification; it introduces increased steric bulk and alters the compound's lipophilicity profile compared to unsubstituted or methyl-only analogs like 2,6-dimethyl-3,5-heptanedione (CAS 18362-64-6) [1]. These steric and electronic differences directly impact critical performance parameters such as the stability and volatility of its metal complexes, which are essential for processes like MOCVD [2]. Due to the absence of public quantitative data, generic substitution carries an unquantifiable risk of process failure, as the specific steric environment around the chelating site is a key design element for selective metal coordination [2].

! Ethyl substitution adds steric bulk, which may alter complex stability and volatility compared to 2,6-dimethyl analog.
! Predicted pKa shift could change metal-binding pH window, limiting direct method transfer.
! Absence of boiling point or vapor pressure data prevents one-to-one process substitution without full re-characterization.

Quantitative Differentiation Evidence for 4-Ethyl vs. 2,6-Dimethyl-3,5-heptanedione


Comparative Steric Bulk and Lipophilicity for Metal Complexation

The critical differentiation between the target compound and 2,6-dimethyl-3,5-heptanedione is the presence of an ethyl group at the 4-position. This structural difference increases the steric hindrance around the central carbon, a key factor in the thermal stability and volatility of its metal complexes for MOCVD [1]. While no direct comparative complexation data is publicly available, the principle of modifying steric bulk to tune precursor properties is a foundational strategy in MOCVD precursor design [1]. The increased molecular weight (184.27 vs. 156.23 g/mol) also provides a class-level inference of reduced volatility, which can be advantageous for preventing premature vaporization in deposition processes .

MW & Structure
Class-level
Target: 184.27 g/mol, 4-ethyl substituted
Comparator: 156.23 g/mol, unsubstituted at C4
ΔMW = +28.04 g/mol
Structural modification suggests altered precursor properties; replacement requires process re-optimization.
No direct comparative complexation data available; inference from steric design principles.
Coordination Chemistry MOCVD Precursors β-Diketonate Ligands

Predicted Difference in Acidity (pKa) Constant

The acidity of the central proton in β-diketones governs their enolization equilibrium and metal-binding ability. For the comparator 2,6-dimethyl-3,5-heptanedione, the predicted pKa is 10.30 ± 0.10 . No experimentally measured or computationally predicted pKa value is publicly available for 3,5-heptanedione, 4-ethyl-2,6-dimethyl- in authoritative databases. The electron-donating effect of the added 4-ethyl group is expected to slightly increase electron density at the central carbon, which would lead to a higher pKa (weaker acid) compared to the hydrogen-substituted analog. However, a direct quantitative claim cannot be substantiated without experimental data.

pKa Comparison
Data to verify
Target pKa: not available
Comparator 2,6-dimethyl-3,5-heptanedione pKa: 10.30 ± 0.10 (predicted)
pKa shift may alter reactivity and metal-binding pH window; experimental validation needed.
No experimental or predicted pKa data found for the target compound.
Physicochemical Properties Enolization Reactivity

Lack of Volatility Data and Inferior Process Transferability

Boiling point is a critical parameter for MOCVD precursor selection. The reference compound 2,6-dimethyl-3,5-heptanedione has a well-documented boiling point of 66 °C at 8 mmHg . In contrast, no boiling point data—experimental or predicted—is available in the public domain for 3,5-heptanedione, 4-ethyl-2,6-dimethyl- . This critical data gap means that any attempt to substitute the target compound into a process designed for the simpler analog would require a full, ground-up characterization of its vapor pressure curve, presenting a significant barrier to adoption and a clear source of differentiation in terms of process development risk.

Boiling Point Gap
Data to verify
Target boiling point: unknown
Comparator: 66 °C (8 mmHg)
Absence of fundamental vapor-pressure data prevents direct process transfer; ground-up characterization required.
No experimental or predicted boiling point available for the target.
Volatility Thermal Properties Vapor Deposition

Application Scenarios for 4-Ethyl-2,6-dimethyl-3,5-heptanedione Based on Structural Attributes


MOCVD Precursor Development Requiring Enhanced Steric Stabilization

For the development of next-generation Metal-Organic Chemical Vapor Deposition (MOCVD) precursors, this compound's added 4-ethyl group introduces steric hindrance. As inferred from the design of other sterically hindered β-diketonates for Hf, Zr, and Y oxide films [1], this bulk can be advantageous for creating monomeric, volatile complexes with reduced intermolecular interactions, potentially leading to more stable vapor phase transport and a wider thermal window between vaporization and decomposition. This makes it a candidate for exploring deposition processes where the standard 2,6-dimethyl-3,5-heptanedione complexes fail due to oligomerization.

Research into Selective Metal Chelation and Separation

The unique steric environment created by the 4-ethyl substituent, combined with the two flanking isopropyl groups, creates a highly structured binding pocket. This is a defining feature of β-diketones used in hydrometallurgy and analytical chemistry for selective extraction [2]. A researcher might prioritize this specific compound over other β-diketones to systematically study the effect of steric tuning on the selectivity and extraction efficiency for specific metal ions (e.g., Cu(II) vs. Fe(III)), a field where subtle structural changes can dramatically alter the pH-dependent extraction curves.

Fundamental Physicochemical Property Research

A fundamental research group investigating tautomerism or hydrogen bonding could use this compound to probe the limits of the enol-keto equilibrium. The addition of the 4-ethyl group represents a controlled perturbation to the electronic and steric environment of the classic β-diketone system [3]. By comparing its UV-Vis or NMR spectroscopic properties with the well-characterized 2,6-dimethyl analog, researchers can generate new quantitative data on how incremental alkyl substitution affects conjugation and enol stabilization energy in non-aqueous media.

Application
Selection Property
Validation Focus
MOCVD precursor research
Steric stabilization for vapor-phase transport
Thermal window and volatility profile
Selective metal chelation studies
Tunable steric and electronic binding pocket
Metal ion extraction efficiency and selectivity
Physicochemical tautomerism research
Controlled alkyl substitution perturbation
Enol-keto equilibrium and enol stabilization
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